molecular formula C13H17NO2 B14888328 1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid

1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14888328
M. Wt: 219.28 g/mol
InChI Key: PMZAEKUGYPJACC-UHFFFAOYSA-N
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Description

1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tolylacetic acid with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or p-tolyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its versatility makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Researchers continue to study its mechanism of action to better understand its potential therapeutic benefits and optimize its use in various fields.

Comparison with Similar Compounds

1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but contains an additional oxo group, which may alter its chemical reactivity and biological activity.

    5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid: This compound lacks the methyl group, which may affect its solubility and interaction with biological targets.

    1-Methyl-2-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a different substitution pattern, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-methyl-5-(4-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)12-7-11(13(15)16)8-14(12)2/h3-6,11-12H,7-8H2,1-2H3,(H,15,16)

InChI Key

PMZAEKUGYPJACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(CN2C)C(=O)O

Origin of Product

United States

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